2-(2-Chloro-6-fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a methylpyrimidinyl group attached to a hexahydropyrrolopyrrole core.
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves multiple steps, including the preparation of intermediate compounds. The synthetic route typically starts with the formation of the chloro-fluorophenyl group, followed by the introduction of the methylpyrimidinyl group. The final step involves the cyclization to form the hexahydropyrrolopyrrole core. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The chloro-fluorophenyl group and the methylpyrimidinyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The hexahydropyrrolopyrrole core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar compounds to 2-(2-Chloro-6-fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one include:
2-Chloro-6-fluoro-5-methylphenylboronic acid: This compound shares the chloro-fluorophenyl group but differs in its boronic acid functionality.
2-amino-4-chloro-6-methylpyrimidine: This compound has a similar pyrimidinyl group but lacks the hexahydropyrrolopyrrole core.
2-Chloro-6-fluorophenol, methyl ether: This compound contains the chloro-fluorophenyl group but differs in its ether functionality.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c1-12-5-18(23-11-22-12)24-7-13-9-25(10-14(13)8-24)19(26)6-15-16(20)3-2-4-17(15)21/h2-5,11,13-14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSDXFQYAANCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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